molecular formula C20H26O2 B093980 Methestrol CAS No. 130-73-4

Methestrol

Cat. No.: B093980
CAS No.: 130-73-4
M. Wt: 298.4 g/mol
InChI Key: PYWBJEDBESDHNP-UHFFFAOYSA-N
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Description

Methestrol is a synthetic compound that belongs to the class of progestins. It is structurally related to natural progesterone and exhibits similar physiological effects. This compound is primarily used in medical applications, particularly in the treatment of hormone-related conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methestrol typically involves the modification of natural progesterone. One common method includes the use of 6-ketone group 17a acetoxyl groups progesterone as a starting material. The raw material is dissolved in an organic solvent, and in the presence of triethyl orthoformate, a catalytic reaction with glycol acid is carried out to obtain double betamethasone ketal structures. These structures are then subjected to a Grignard reaction with RMgBr, followed by hydrolysis under strong acid conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The synthesis is optimized for high yield and purity, with steps for purification and recrystallization to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methestrol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methestrol has a wide range of applications in scientific research, including:

Mechanism of Action

Methestrol exerts its effects by mimicking the action of natural progesterone. It binds to progesterone receptors in target tissues, inducing secretory changes in the endometrium, increasing basal body temperature, and inhibiting pituitary function. These actions result in the suppression of luteinizing hormone and the production of withdrawal bleeding in the presence of estrogen .

Comparison with Similar Compounds

Methestrol is similar to other synthetic progestins, such as megestrol acetate and medroxyprogesterone acetate. it has unique properties that distinguish it from these compounds:

    Megestrol Acetate: Used primarily for its antineoplastic and appetite-stimulating effects.

    Medroxyprogesterone Acetate: Commonly used in contraceptives and hormone replacement therapy.

This compound’s unique structural features and specific receptor interactions make it a valuable compound in both research and clinical applications .

Properties

CAS No.

130-73-4

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-[4-(4-hydroxy-3-methylphenyl)hexan-3-yl]-2-methylphenol

InChI

InChI=1S/C20H26O2/c1-5-17(15-7-9-19(21)13(3)11-15)18(6-2)16-8-10-20(22)14(4)12-16/h7-12,17-18,21-22H,5-6H2,1-4H3

InChI Key

PYWBJEDBESDHNP-UHFFFAOYSA-N

SMILES

CCC(C1=CC(=C(C=C1)O)C)C(CC)C2=CC(=C(C=C2)O)C

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)C)C(CC)C2=CC(=C(C=C2)O)C

Synonyms

methestrol
promethestrol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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